molecular formula C13H10N2OS B5361237 N-[4-(cyanomethyl)phenyl]thiophene-2-carboxamide

N-[4-(cyanomethyl)phenyl]thiophene-2-carboxamide

Cat. No.: B5361237
M. Wt: 242.30 g/mol
InChI Key: REVMSZSIYLWEFH-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]thiophene-2-carboxamide is a compound that belongs to the class of cyanoacetamides and thiophene derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of both the cyano and thiophene groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with biological targets . These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(cyanomethyl)phenyl]thiophene-2-carboxamide include other cyanoacetamide derivatives and thiophene-based molecules . Examples include:

Uniqueness

This compound is unique due to the combination of the cyano and thiophene groups in its structure.

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c14-8-7-10-3-5-11(6-4-10)15-13(16)12-2-1-9-17-12/h1-6,9H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVMSZSIYLWEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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